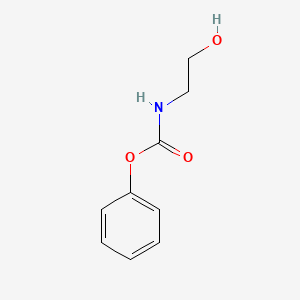

Phenyl N-(2-hydroxyethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-7-6-10-9(12)13-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXHYTYJUGGTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenyl N 2 Hydroxyethyl Carbamate and Analogous Structures

Phosgene-Free Synthetic Routes for Carbamate (B1207046) Formation

The drive towards green chemistry has led to the exploration of several phosgene-free pathways for carbamate synthesis, which aim to replace toxic starting materials with safer alternatives. researchgate.netoup.com These methods often utilize readily available and less hazardous C1 synthons or employ alternative reaction mechanisms like aminolysis.

Carbon dioxide (CO2) is an attractive alternative to phosgene (B1210022) for carbamate production, being abundant, inexpensive, and non-toxic. oup.comchemistryviews.org Methodologies using CO2 are considered promising and eco-friendly, typically involving the reaction of CO2 and amines, followed by interaction with an electrophile. oup.com

The direct catalytic carbonylation of amines and alcohols with CO2 presents a versatile route to carbamates. This approach often involves a three-component coupling reaction. For instance, carbamates can be generated from a primary amine, CO2, and an alkyl halide, a reaction that can be promoted by cesium carbonate. google.comnih.gov This method proceeds under mild conditions and can prevent common side reactions like N-alkylation of the amine. organic-chemistry.org

Various catalytic systems have been developed to facilitate this transformation. researchgate.net One-pot methods using aromatic amines, CO2, and metal alkoxides, such as titanium methoxide, have proven effective for synthesizing N-phenylcarbamates. oup.comoup.com Other research has demonstrated that CeO2-based catalysts are effective for the synthesis of carbamates from CO2 and amines. frontiersin.org The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and selectivity. For example, ethylenediaminetetraacetic acid (EDTA) has been used as a recyclable catalyst for the N-carbonylation of various aromatic and aliphatic amines with CO2 under pressure. mdpi.com

Table 1: Examples of Catalytic Systems for Carbamate Synthesis from CO2

| Catalyst System | Amine Substrate | Other Reactants | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Cesium Carbonate | Primary or Secondary Amine | Alkylating Agent, CO2 | Ambient temp. and pressure, DMF | Carbamate | google.com |

| Titanium Methoxide (Ti(OMe)4) | Aniline (B41778) | CO2 (5 MPa) | N/A | Methyl N-phenylcarbamate (85% yield) | oup.com |

| EDTA, PhSiH3 | N-methylaniline | CO2 (2 MPa) | 80 °C, 6 h, DMSO | N-methylformylaniline | mdpi.com |

Urea (B33335) can serve as a safe and economical carbonyl source for carbamate synthesis, reacting with alcohols in a process known as alcoholysis. organic-chemistry.orgmdpi.com This method has been extensively studied for the production of various alkyl carbamates. The reaction is typically catalyzed by solid acid or metal oxide catalysts.

Researchers have developed silica (B1680970) gel-supported catalysts for this purpose. For instance, TiO2/SiO2, Cr2O3-NiO/SiO2, and TiO2-Cr2O3/SiO2 have been successfully used to synthesize methyl carbamate, ethyl carbamate, and butyl carbamate, respectively, from urea and the corresponding alcohol, with yields reaching up to 97.5%. mdpi.com The reaction conditions, such as temperature and catalyst loading, are optimized to maximize the yield and minimize by-product formation. mdpi.com Indium triflate has also been reported as an effective catalyst for the synthesis of primary carbamates from various alcohols and urea. organic-chemistry.org While direct synthesis of Phenyl N-(2-hydroxyethyl)carbamate via this method is not prominently documented, the reaction of 2-phenoxyethanol (B1175444) with urea in the presence of a suitable catalyst represents a plausible pathway.

Table 2: Synthesis of Alkyl Carbamates from Urea and Alcohols

| Catalyst | Alcohol | Temperature | Urea Conversion | Carbamate Yield | Reference |

|---|---|---|---|---|---|

| 2.9 wt% TiO2/SiO2 | Methanol (B129727) | 170 °C | >99% | 97.5% | mdpi.com |

| Cr2O3-NiO/SiO2 | Ethanol | 170 °C | >99% | 97% | mdpi.com |

The reaction between ethylene (B1197577) carbonate and an amine nucleophile provides a direct and atom-economical route to 2-hydroxyethyl carbamates. This reaction involves the nucleophilic ring-opening of the cyclic carbonate by the amine. For the synthesis of this compound, this would entail the reaction of aniline with ethylene carbonate.

This transamination of ethylene carbonate with primary amines has been shown to be an effective method for producing carbamate derivatives. researchgate.net The reaction can be catalyzed by bases such as cesium carbonate (Cs2CO3) to achieve excellent yields of the desired product. researchgate.net The methodology is applicable to both aliphatic and aromatic amines, making it a versatile tool for synthesizing a range of N-substituted 2-hydroxyethyl carbamates. researchgate.net

Dimethyl carbonate (DMC) is considered a green reagent and a viable substitute for phosgene in carbamate synthesis. researchgate.netunlp.edu.ar The reaction of amines with DMC can proceed via two main pathways: methylation or carboxymethylation. unlp.edu.ar In the presence of a base, the carboxymethylation pathway, which leads to the formation of a carbamate, is favored. unlp.edu.ar

This aminolysis of activated carbonates is a general method for carbamate formation. researchgate.net For the specific synthesis of this compound, a plausible route is the reaction of 2-aminoethanol with diphenyl carbonate. In this reaction, the amino group of 2-aminoethanol acts as the nucleophile, attacking the carbonyl carbon of diphenyl carbonate, leading to the displacement of a phenoxide leaving group and formation of the desired carbamate. The reactivity of the carbonate is influenced by its leaving groups. nih.govresearchgate.net

Table 3: Synthesis of Carbamates via Aminolysis of Dialkyl Carbonates

| Carbonate | Amine | Base/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Dimethyl Carbonate | Aliphatic/Aromatic Amines | Strong bases (e.g., K-tert-butoxide) | 90 °C | Corresponding carbamate | unlp.edu.ar |

Utilization of Carbon Dioxide as a C1 Synthon for Carbamate Synthesis

Chlorocarbonate-Based Synthetic Strategies

Despite the push for phosgene-free methods, strategies based on chlorocarbonates, which are derivatives of phosgene, remain widely used due to their reliability and effectiveness. The synthesis of this compound can be readily achieved by reacting 2-aminoethanol (ethanolamine) with phenyl chloroformate.

This method involves the nucleophilic attack of the amine on the carbonyl carbon of the chlorocarbonate, with the elimination of hydrogen chloride, which is typically neutralized by a base like triethylamine (B128534) (TEA). nih.govnih.gov The reaction is often carried out in an inert solvent such as diethyl ether at room temperature. nih.gov This approach has been successfully used to prepare a variety of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates, which are analogues of the target compound. nih.gov The general procedure involves mixing the amine and base, followed by the addition of the phenyl chlorocarbonate solution. nih.gov

Table 4: General Procedure for Chlorocarbonate-Based Carbamate Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Substituted 2-(aminomethyl)phenol | Substituted phenyl chlorocarbonate | Triethylamine (TEA) | Diethyl ether | 10 °C to room temp. | nih.gov |

Reaction of Phenyl Chlorocarbonate with Hydroxyethylamine Derivatives

A primary and direct method for synthesizing this compound involves the reaction of phenyl chlorocarbonate with 2-aminoethanol (ethanolamine). This reaction is a type of nucleophilic acyl substitution where the amino group of ethanolamine (B43304) attacks the electrophilic carbonyl carbon of phenyl chlorocarbonate. The presence of a base, such as triethylamine (TEA), is typically required to neutralize the hydrochloric acid byproduct. nih.gov

The general reaction is as follows: C₆H₅OCOCl + HOCH₂CH₂NH₂ → C₆H₅OC(O)NHCH₂CH₂OH + HCl

This method is versatile and can be applied to various hydroxyethylamine derivatives to produce a range of analogous carbamates. The reaction conditions are generally mild, often proceeding at room temperature. nih.gov

Synthesis via Substituted Phenyl Chlorocarbonates

The synthesis of analogous structures can be readily achieved by employing substituted phenyl chlorocarbonates. This approach allows for the introduction of various functional groups onto the phenyl ring of the carbamate, enabling the fine-tuning of the molecule's properties. For instance, the reaction of substituted 2-hydroxybenzyl-N-methylamines with substituted phenyl chlorocarbonates yields a variety of phenyl N-(2-hydroxybenzyl)-N-methylcarbamates. nih.gov

The reaction proceeds similarly to the one described above, with the substituted amine reacting with the substituted phenyl chlorocarbonate in the presence of a base. nih.gov The choice of substituent on the phenyl chlorocarbonate can influence the reactivity of the reagent and the properties of the final product.

| Reactant 1 | Reactant 2 | Product |

| Substituted Phenyl Chlorocarbonate | Substituted 2-hydroxybenzyl-N-methylamines | Substituted Phenyl N-(2-hydroxybenzyl)-N-methylcarbamates |

| Phenyl Chlorocarbonate | 2-Aminoethanol | This compound |

| p-Nitrophenyl Chloroformate | Amino Acids | Carbamate derivatives of amino acids |

Rearrangement Reactions for Carbamate Synthesis

Several classic organic rearrangement reactions that proceed through an isocyanate intermediate provide powerful alternative routes for the synthesis of carbamates. These reactions involve the migration of a group from a carbon atom to a nitrogen atom.

Hofmann Rearrangement Derivatives

The Hofmann rearrangement is a well-established method for converting primary amides into primary amines with one fewer carbon atom. wikipedia.org Critically, the isocyanate intermediate formed during this reaction can be trapped by an alcohol to yield a carbamate. wikipedia.orgtcichemicals.com The reaction is typically carried out using a halogen, a strong base, and an alcohol. tcichemicals.com

The general scheme for carbamate synthesis via the Hofmann rearrangement is: R-C(O)NH₂ + Br₂ + 2NaOH → [R-N=C=O] + 2NaBr + 2H₂O [R-N=C=O] + R'OH → R-NHC(O)OR'

Recent advancements have led to the development of greener and more efficient methods, such as electrochemical Hofmann rearrangements, which avoid the use of toxic halogens. rsc.org Hypervalent iodine reagents have also been employed to facilitate this transformation under mild conditions. researchgate.neteurekaselect.com

Curtius Rearrangement Applications

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate, which can then be intercepted by an alcohol to produce a carbamate. wikipedia.orgnih.gov This method is known for its tolerance of a wide range of functional groups and proceeds with complete retention of the stereochemistry of the migrating group. nih.gov

The synthesis of the precursor acyl azide can be achieved from a carboxylic acid. A one-pot procedure for this transformation involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide, which generates the acyl azide in situ. organic-chemistry.org The subsequent rearrangement in the presence of an alcohol furnishes the desired carbamate. organic-chemistry.org

| Starting Material | Key Reagents | Intermediate | Product |

| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Alcohol | Acyl azide, Isocyanate | Carbamate |

| Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium azide, Alcohol | Acyl azide, Isocyanate | Carbamate |

Lossen Rearrangement Methodologies

The Lossen rearrangement is another valuable tool for the synthesis of carbamates from hydroxamic acids or their derivatives. numberanalytics.com The reaction proceeds through the formation of an isocyanate intermediate, which is then trapped by an alcohol. numberanalytics.comnumberanalytics.com Various activating agents can be used to facilitate the rearrangement. numberanalytics.com

An efficient, one-pot synthesis of carbamates via the Lossen rearrangement can be achieved using an arylsulfonyl chloride in combination with N-methylimidazole (NMI) as a catalyst. acs.orgnih.gov This method minimizes the formation of undesired side products. acs.orgnih.gov The reaction can be performed under mild conditions, making it suitable for sensitive substrates. acs.orgnih.gov

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis to produce complex molecules. nih.gov This approach is gaining traction in the synthesis of carbamates, offering mild reaction conditions and high regioselectivity and stereoselectivity.

For example, the selective introduction of a carbamate group at the C-3 position of 1α,25-dihydroxyvitamin D3 analogues has been achieved through regioselective enzymatic alkoxycarbonylation of an A-ring enyne, followed by treatment with amines or amino alcohols. nih.gov Enzymes like lipases can also be employed for the synthesis of carbamates, demonstrating the potential of biocatalysis in this field. nih.gov While still an emerging area, chemoenzymatic methods hold promise for the efficient and selective synthesis of this compound and its analogs.

Enzymatic Kinetic Resolution for Enantiopure Hydroxyethyl (B10761427) Phenylcarbamate Precursors

Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiomerically pure compounds. This method has been successfully applied to the synthesis of precursors for chiral organoselenanes and organotelluranes, specifically (R)- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. mdpi.comnih.gov The process utilizes lipases to selectively catalyze the transesterification of one enantiomer in a racemic mixture, allowing for the separation of the two.

The lipase-catalyzed transesterification of racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been studied under various conditions. mdpi.comnih.gov Candida antarctica lipase (B570770) B (CAL-B) has been identified as a highly effective catalyst for this resolution, demonstrating excellent enantioselectivity (E > 200). mdpi.comnih.govresearchgate.net This high enantiomeric ratio signifies a very efficient separation of the (R) and (S) enantiomers.

Lipase-Catalyzed Transesterification Reactions

Lipase-catalyzed transesterification is a key reaction in the enzymatic kinetic resolution of hydroxyethyl phenylcarbamate precursors. mdpi.comnih.gov This biocatalytic method is favored for its high selectivity and operation under mild conditions, offering an alternative to traditional chemical catalysis. nih.gov

In a typical procedure, the racemic alcohol is reacted with an acyl donor in the presence of a lipase. The enzyme selectively acylates one of the enantiomers, leaving the other unreacted. For instance, in the resolution of (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, CAL-B catalyzes the acylation of the (R)-enantiomer, leading to the formation of the corresponding ester and leaving the (S)-enantiomer as the unreacted alcohol. mdpi.com The reaction progress can be monitored to achieve optimal conversion and enantiomeric excess for both the acylated product and the remaining alcohol. mdpi.com

The efficiency of the lipase-catalyzed transesterification is influenced by several factors, including the choice of lipase, solvent, acyl donor, and temperature. Research has shown that vinyl acetate (B1210297) is an effective acyl donor for the CAL-B catalyzed resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. mdpi.com The temperature also plays a crucial role; for example, at 40°C, the desired resolution can be achieved in 12 hours. mdpi.com

Below is a data table summarizing the effect of reaction time on the kinetic resolution of (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate catalyzed by CAL-B. mdpi.com

| Entry | Time (h) | Conversion (%) | Enantiomeric Excess of (S)-alcohol (eeS, %) | Enantiomeric Excess of (R)-ester (eeR, %) | Enantiomeric Ratio (E) |

| 1 | 12 | 47 | 88 | >99 | >200 |

| 2 | 24 | 50 | >99 | >99 | >200 |

| 3 | 48 | >50 | - | 95 | - |

Solid-Phase Synthetic Techniques

Solid-phase synthesis offers significant advantages for the preparation of complex molecules like peptides and other polymers, including simplified purification and the ability to drive reactions to completion using excess reagents. nobelprize.org This methodology can be adapted for the synthesis of carbamates.

Merrifield Resin-Based Carbamate Synthesis

The Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, is a cornerstone of solid-phase peptide synthesis and can be utilized for carbamate synthesis. google.comlibretexts.org The synthesis begins by attaching the first building block to the insoluble resin support. nobelprize.org For carbamate synthesis, an appropriate starting material can be anchored to the resin, followed by stepwise addition of subsequent reagents.

The key advantage of the Merrifield method is the ability to perform all reactions in a single vessel, eliminating the need for isolation and purification of intermediates. nobelprize.org After each reaction step, excess reagents and by-products are simply washed away by filtration. nobelprize.org This approach significantly streamlines the synthetic process. The final product is then cleaved from the resin. While originally developed for peptide synthesis, the principles of Merrifield solid-phase synthesis can be extended to the construction of other polymeric structures, including those containing carbamate linkages. researchgate.net

Protecting Group Strategies Employing Carbamate Functionality

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. Carbamates are a widely used class of protecting groups for amines due to their stability and the availability of various removal conditions. masterorganicchemistry.com

Benzyloxycarbonyl (Cbz) Group Chemistry for Amino Protection

The benzyloxycarbonyl (Cbz or Z) group is a classic and widely used protecting group for amines, particularly in peptide synthesis. masterorganicchemistry.combachem.cominrae.fr It is typically introduced by reacting the amine with benzyl (B1604629) chloroformate under basic conditions. synarchive.com

The Cbz group is stable under a variety of conditions but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid. masterorganicchemistry.combachem.com This allows for selective deprotection in the presence of other protecting groups.

| Protection Reagents | Solvent | Temperature | Time | Yield (%) |

| Na₂CO₃, ClCO₂Bn | THF | Room Temp. | Overnight | 96 |

| K₂CO₃, ClCO₂Bn | MeCN | Room Temp. | 4 h | 99 |

Table of Cbz Protection Conditions. synarchive.com

| Deprotection Reagents | Solvent | Temperature | Time | Yield (%) |

| H₂, Pd(OH)₂ | MeOH | - | 3 h | 95 |

| Pd, HCO₂NH₄ | MeOH | Room Temp. | 14 h | 99 |

| H₂, Pd/C | MeOH | Room Temp. | 4 h | 100 |

Table of Cbz Deprotection Conditions. synarchive.com

Tert-Butoxycarbonyl (Boc) and Allyloxycarbonyl (Alloc) Protections

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). masterorganicchemistry.com It is stable to basic conditions and catalytic hydrogenation but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comtotal-synthesis.com

The Alloc group is installed using allyl chloroformate (Alloc-Cl). wikidot.com Its key feature is its orthogonality to both Boc and Cbz groups. The Alloc group is stable to the acidic and hydrogenolytic conditions used to remove Boc and Cbz, respectively. wikidot.com It is selectively removed using palladium-catalyzed reactions in the presence of a nucleophilic scavenger. total-synthesis.comwikidot.com This orthogonality makes it a valuable tool in complex syntheses where multiple amine groups need to be selectively deprotected. researchgate.net

| Protecting Group | Common Introduction Reagent | Key Cleavage Conditions |

| Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd) or Strong Acid (HBr/AcOH) |

| Boc | Di-tert-butyl dicarbonate | Moderate to Strong Acid (e.g., TFA) |

| Alloc | Allyl chloroformate | Palladium(0) catalysis |

Comparison of Common Amine Protecting Groups.

Reaction Mechanisms and Chemical Reactivity of Phenyl N 2 Hydroxyethyl Carbamate

Mechanistic Pathways of Carbamate (B1207046) Formation

The synthesis of Phenyl N-(2-hydroxyethyl)carbamate, a type of urethane (B1682113), typically involves the reaction of phenyl isocyanate with ethanolamine (B43304). The formation of the carbamate (urethane) bond can proceed through several proposed mechanistic pathways.

The most common method for forming carbamates is the addition of an alcohol to an isocyanate. thieme-connect.com In the case of this compound, this involves the reaction of phenyl isocyanate with the hydroxyl group of ethanolamine. The nitrogen of the amine group in ethanolamine is more nucleophilic than the oxygen of the hydroxyl group, so the primary reaction would be with the amine to form a urea (B33335). However, for the specific formation of the titled carbamate, the reaction is between phenyl isocyanate and the alcohol function.

Alternative non-phosgene routes to isocyanates, which are then converted to carbamates, have been developed to avoid the use of toxic phosgene (B1210022). acs.org These methods often involve the synthesis of a carbamate from materials like nitro-amino compounds and carbon monoxide, followed by the thermal decomposition of the carbamate to yield the isocyanate. acs.org This reversible process underscores the intrinsic relationship between carbamates and isocyanates. One such non-phosgene pathway is the Curtius rearrangement, where an acyl azide (B81097) rearranges to an isocyanate, which is then trapped by an alcohol to form the carbamate. organic-chemistry.org Another approach involves the dehydrogenation of formamides, which generates a transient isocyanate that can be trapped by alcohols to produce carbamates. acs.org The hydrolysis of carbamates can also proceed through an isocyanate intermediate, further supporting the prevalence of this species in carbamate reaction mechanisms. rsc.org

In the absence of a catalyst, the formation of a urethane bond can occur via a concerted mechanism. mdpi.com Computational studies suggest a process where a reactant complex forms between the isocyanate and the alcohol. In the transition state, the N=C=O group of the isocyanate bends, which activates the carbon atom for the formation of a new C-O bond with the alcohol, while the alcohol's H-O bond breaks and a new N-H bond forms simultaneously. mdpi.com

The reaction can also be auto-catalyzed by the alcohol reactant itself, especially at high alcohol concentrations. ethz.chresearchgate.net These auto-catalytic pathways are proposed to proceed through concerted mechanisms involving cyclic transition states. These transition states can be six- or eight-membered rings, incorporating one or two additional alcohol molecules that act as a proton shuttle, facilitating the proton transfer during the reaction. ethz.chresearchgate.netmdpi.comresearchgate.net This termolecular mechanism, involving the isocyanate and two alcohol molecules, presents a lower energy barrier compared to the simple bimolecular reaction. mdpi.com For instance, a proposed concerted mechanism for urethane formation in the presence of excess alcohol involves a six-centered transition state where the hydrogen of one propanol (B110389) molecule shifts to the nitrogen of phenyl isocyanate, while the isocyanate's NCO group bends, activating the carbon for a new C-O bond formation with a second propanol molecule. mdpi.com

Catalysts are frequently employed to accelerate the formation of carbamates and can direct the reaction pathway to favor urethane formation over potential side reactions. acs.orgrsc.org Catalysis can generally be categorized into two main mechanisms: nucleophilic activation of the alcohol or electrophilic activation of the isocyanate. acs.org

Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are common catalysts that are believed to operate through a concerted termolecular mechanism. mdpi.comrsc.org The proposed mechanism for nitrogen-containing catalysts involves the initial formation of a complex between the alcohol and the catalyst. Subsequently, the isocyanate joins to form a three-molecule complex, followed by a proton transfer from the alcohol to the amine catalyst. mdpi.com This facilitates the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon, forming an intermediate. Finally, the catalyst returns the proton to complete the urethane bond. mdpi.com

Lewis acid catalysts, including many organometallic compounds, function by polarizing the reactants. ebrary.net They can coordinate to the oxygen or nitrogen of the isocyanate group, enhancing the electrophilic character of the isocyanate carbon. ebrary.net Alternatively, they can interact with the alcohol's oxygen, increasing its nucleophilicity. A proposed mechanism for Lewis acid catalysis involves the formation of a catalyst-alcohol complex, which then reacts with the isocyanate. ebrary.net

The choice of catalyst is crucial as it can influence the relative rates of competing reactions, such as the formation of allophanates (from the reaction of a urethane with another isocyanate) and isocyanurates (the trimerization of isocyanates). rsc.org With catalysts like tertiary amines or tin carboxylates, the rate of carbamate formation is typically much larger than the rates of side reactions, leading to the carbamate as the dominant product when reactants are used in equimolar ratios. rsc.org

Below is an interactive table summarizing various catalysts used in urethane formation.

Intramolecular Cyclization Reactions

The structure of this compound, featuring a hydroxyl group positioned two carbons away from the carbamate nitrogen, makes it a prime candidate for intramolecular cyclization reactions to form five-membered heterocyclic rings.

Analogues of this compound readily undergo intramolecular cyclization to form 2-oxazolidinone (B127357) derivatives. This reaction is a key method for synthesizing these important heterocyclic compounds. The process involves the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbonyl carbon of the carbamate group, with the subsequent displacement of the phenoxy group. ionike.comrsc.org

For example, 2-hydroxyalkyl carbamates can be converted to 2-oxazolidinones by reacting them with alkylene oxides or carbonates in the presence of a catalyst. google.com In a related process, N-aryl-(5R)-hydroxymethyl-2-oxazolidinones are synthesized from N-aryl carbamates via alkylation followed by an intramolecular transesterification, where the alkoxide displaces the ester group of the carbamate. orgsyn.org The synthesis of 2-oxazolidinones from epoxides and carbamates also proceeds through an intermediate that undergoes intramolecular cyclization. ionike.com This general transformation highlights a characteristic reaction pathway for 2-hydroxyalkyl carbamates. google.com

Kinetic studies of the cyclization of related N-aryl carbamates provide significant insight into the mechanism of this intramolecular reaction. The cyclization of aryl N-(o-hydroxyphenyl)carbamates to form benzoxazolinone involves the ionized phenoxy group acting as the internal nucleophile. rsc.org

Mechanistic investigations reveal that these cyclizations are highly dependent on the nature of the leaving group attached to the carbamate's carbonyl carbon. For the cyclization of aryl N-(o-carboxyphenyl)carbamates, a Hammett plot yields a ρ value of +2.0, indicating that electron-withdrawing substituents on the aryl leaving group (the phenoxy group in the case of this compound) accelerate the reaction. rsc.org This large positive ρ value suggests the buildup of negative charge on the leaving group in the transition state, consistent with the cleavage of the C-O bond. This contrasts sharply with the bimolecular reaction of hydroxide (B78521) ion with carbamates, which is relatively insensitive to the leaving group. rsc.org

Furthermore, the rate of cyclization is very sensitive to the position of substituents on the N-aryl ring. A nitro group, for example, can either enhance the rate of cyclization when it is para to the carbamate group or reduce the rate when it is para to the nucleophilic hydroxy group. rsc.org A low deuterium (B1214612) isotope solvent effect (kH₂O/kD₂O = 1.2) for the cyclization of phenyl N-(o-carboxyphenyl)carbamate suggests a mechanism where the rate-determining step is the breakdown of a tetrahedral intermediate formed after the initial nucleophilic attack, rather than the proton transfer steps. rsc.org These findings support a stepwise mechanism for the intramolecular cyclization of this compound and its analogues.

The table below shows the effect of substituent position on cyclization rate for Phenyl N-(2-hydroxynitrophenyl)carbamate isomers.

Thermal Decomposition and Cleavage Reactions

The thermal stability of carbamates is a critical aspect of their chemistry, influencing their application in various fields, including as protecting groups in organic synthesis and as precursors in polymer chemistry. This compound, upon heating, can undergo several decomposition and cleavage reactions.

The thermal decomposition, or cracking, of carbamates represents a significant non-phosgene route for the synthesis of isocyanates. researchgate.net This process involves the reversible cleavage of the carbamate bond to yield an isocyanate and an alcohol. For this compound, this reaction would produce phenyl isocyanate and 2-aminoethanol. The decomposition is an endothermic process that typically requires high temperatures, often above 150 °C, to proceed efficiently. nih.gov The reaction can be carried out in either the gas or liquid phase. mdpi.com

The general mechanism for the thermal cracking of a secondary carbamate is shown below:

Step 1: Reversible cleavage into isocyanate and alcohol R-NH-C(=O)-OR' ⇌ R-N=C=O + R'-OH

In the case of this compound, the initial products would be phenyl isocyanate and ethanolamine. However, isocyanates are highly reactive species. nih.gov The generated phenyl isocyanate can react with the still-present 2-aminoethanol to form a substituted urea, or with unreacted this compound to create an allophanate. nih.gov Further reactions, such as the trimerization of the isocyanate to form isocyanurate, can also occur, particularly at higher temperatures. nih.gov

To mitigate the high temperatures required for thermal cracking and to reduce the occurrence of undesirable side reactions, various catalysts have been investigated. nih.govmdpi.com The use of catalysts can lower the activation energy of the decomposition reaction, allowing it to proceed at more moderate temperatures. mdpi.com

Studies on model carbamates like Methyl N-phenyl carbamate have evaluated a range of catalysts for this purpose. nih.govresearchgate.net

| Catalyst | Catalyst Type | Reported Observations |

|---|---|---|

| Zinc Oxide (ZnO) | Metal Oxide | Evaluated for the decomposition of carbamates; catalytic activity observed. researchgate.netnih.gov |

| Bismuth(III) Oxide (Bi₂O₃) | Metal Oxide | Studied as a catalyst in the thermal cracking of model carbamates. researchgate.netnih.gov |

| Aluminum Oxide (Al₂O₃) | Metal Oxide | Used as a catalyst in carbamate decomposition studies. researchgate.netnih.gov |

| Montmorillonite K-10 | Clay Mineral | Investigated for its catalytic effect on carbamate cleavage. researchgate.netnih.gov |

The catalytic reaction, however, can be complex. For instance, water adsorbed on the catalyst surface can lead to the formation of amines (e.g., aniline (B41778) from phenyl carbamates) and ureas, rather than the desired isocyanate. nih.gov The choice of catalyst and reaction conditions is therefore crucial to steer the reaction towards the intended products.

A significant reaction pathway for N-(2-hydroxyethyl)carbamates is their intramolecular cyclization to form a cyclic carbonate. In the case of this compound, the terminal hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the carbamate group. researchgate.net This intramolecular transesterification/transurethanization reaction results in the formation of a thermodynamically stable five-membered ring, ethylene (B1197577) carbonate, and the displacement of the amine portion, which in this context would be aniline. researchgate.netresearchgate.net

This transformation is particularly relevant in the synthesis of polyurethanes from bis(2-hydroxyethyl carbamate)s. researchgate.net The formation of ethylene carbonate is a key side reaction that can lead to the incorporation of urea linkages into the polymer chain when the displaced amine attacks another carbamate group. researchgate.net Theoretical studies using DFT calculations on the transformation of 2-hydroxyethyl carbamate have shown that the reaction proceeds through a cyclic transition state. researchgate.net The presence of catalysts like zinc oxide or even a molecule of ethylene glycol can lower the free energy barrier for this cyclization. researchgate.net

Hydrolytic Stability and Degradation Pathways

The stability of the carbamate linkage towards hydrolysis is a defining characteristic, influencing its use in pharmaceuticals and agrochemicals. nih.govacs.org Carbamates are generally more stable than esters but are susceptible to cleavage under certain conditions, particularly in the presence of acids or bases.

The hydrolysis of carbamates can proceed through several mechanisms, largely dependent on the pH of the solution and the substitution pattern of the carbamate. scielo.br For a secondary carbamate like this compound, both bimolecular and unimolecular pathways are possible under basic conditions.

BAc2 Mechanism (Bimolecular Acyl Nucleophilic Substitution): This is a common pathway for carbamate hydrolysis, especially for tertiary carbamates. scielo.br It involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the O-aryl bond, releasing the phenoxide and the N-(2-hydroxyethyl)carbamic acid, which is unstable and decomposes to 2-aminoethanol and carbon dioxide. nih.gov

E1cB Mechanism (Unimolecular Elimination, Conjugate Base): This pathway is particularly relevant for secondary carbamates. It begins with the deprotonation of the carbamate nitrogen by a base to form a carbamate anion (the conjugate base). This is followed by the rate-determining elimination of the leaving group (phenoxide), which generates a transient isocyanate intermediate. The isocyanate is then rapidly hydrolyzed by water to form the unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide. nih.gov

Acid-catalyzed hydrolysis is generally not a significant pathway for carbamates because the central carbon atom is flanked by two electron-withdrawing atoms (oxygen and nitrogen), making protonation of the carbonyl oxygen less effective at increasing the carbon's susceptibility to nucleophilic attack. clemson.edu

Several environmental and structural factors can significantly affect the rate and mechanism of carbamate hydrolysis. clemson.edu

| Factor | Influence on Hydrolysis |

|---|---|

| pH | This is a critical factor. Base-catalyzed hydrolysis (alkaline hydrolysis) is typically the dominant degradation pathway at pH values above 7 or 8, with the rate increasing with hydroxyl ion concentration. clemson.edu Acid-catalyzed hydrolysis may occur at low pH (below 6), while neutral hydrolysis can be important in the intermediate pH range. scielo.brclemson.edu |

| Temperature | As with most chemical reactions, an increase in temperature generally increases the rate of hydrolysis. clemson.edu |

| Leaving Group (O-Aryl Group) | The stability of the leaving group is crucial, especially for the E1cB mechanism. A more electron-withdrawing substituent on the phenyl ring will stabilize the resulting phenoxide anion, making it a better leaving group and accelerating the rate of hydrolysis. scielo.br |

| Substituents on Nitrogen | The nature of the substituents on the nitrogen atom affects the acidity of the N-H proton (for secondary carbamates) and the overall electron density of the carbamate group, thereby influencing the reaction mechanism and rate. nih.gov |

| Solvent Composition | The polarity and composition of the solvent can influence reaction rates by affecting the solubility of the carbamate and stabilizing transition states or intermediates. nih.govclemson.edu |

| Catalysis | Metal ions can coordinate to the carbamate and trigger hydrolysis. rsc.org Enzymes, such as esterases found in plasma, can also catalyze the hydrolysis of carbamates. nih.govmdpi.com |

Acyl Group Transfer Reactions Involving Carbamates

The reactivity of carbamates, including this compound, is significantly influenced by the substituents on the nitrogen atom. Phenylcarbamates derived from primary amines exhibit a tendency to undergo acyl group transfer reactions, which can lead to the formation of other functional groups like ureas. nih.gov The mechanism of these transformations is dependent on the reaction conditions and the substitution pattern of the carbamate nitrogen.

For phenylcarbamates of primary amines, the reaction often proceeds through an E1cb-type (Elimination Unimolecular conjugate Base) mechanism. nih.gov This pathway involves the in-situ formation of a highly reactive isocyanate intermediate, which can then be trapped by a nucleophile. For instance, in the presence of an amine, the isocyanate intermediate will react to form a symmetrical or unsymmetrical urea. nih.gov The phenoxy group (-OPh) of the phenylcarbamate serves as a good leaving group, facilitating this transformation. nih.gov

In contrast, N,N-disubstituted carbamates, which lack a proton on the nitrogen, cannot proceed via the E1cb mechanism. Their hydrolysis and acyl transfer reactions typically occur under more forceful conditions through a bimolecular acyl substitution (BAc2) mechanism. nih.gov

The stability of the phenylcarbamate group is noteworthy; it is generally stable in acidic aqueous media and shows relative stability in dilute basic solutions, which allows for aqueous work-up procedures. nih.gov However, strong basic conditions, such as the use of hydroxide anions, can promote deprotection and acyl transfer. nih.gov

| Carbamate Type | Reaction Mechanism | Intermediate/Product | Conditions |

| Phenylcarbamate of Primary Amine | E1cb-type | Isocyanate intermediate, Urea product | Basic conditions |

| N,N-Disubstituted Phenylcarbamate | BAc2 | Acyl substitution | More drastic/stronger basic conditions |

Interaction Studies with Other Chemical Entities

The interaction between carbamates and phosphorus compounds, particularly phosphonates, is utilized in the synthesis of α-aminoalkylphosphonates, which are important analogues of amino acids. researchgate.net A common synthetic route is the Mannich-type, three-component condensation reaction involving a carbamate, an aldehyde, and a phosphorus source. researchgate.net

Research has demonstrated the reaction of benzyl (B1604629) carbamate, various aldehydes, and chlorophosphites like 2-chloro-1,3,2-dioxaphospholane (B43518) in benzene. researchgate.net This reaction initially forms benzyl N-[aryl-(2-oxido-1,3,2-dioxaphospholane-2-yl)methyl]carbamates. researchgate.net Subsequent hydrolysis of this cyclic intermediate, often just by the addition of water to the reaction mixture, yields the final product, a 2-hydroxyethyl N-Cbz protected α-aminoalkylphosphonate monoester. researchgate.net This process highlights a key reactivity pathway where the carbamate nitrogen acts as a nucleophile in the formation of a new carbon-nitrogen bond, and the system subsequently reacts with the phosphorus electrophile. researchgate.net

The yields of these reactions can be significantly influenced by the aldehyde used and the work-up procedure. For example, the reaction of benzyl carbamate with benzaldehyde (B42025) and the chlorophosphite gave a 30% yield of the final 2-hydroxyethyl phosphonate (B1237965) monoester, which increased to 89% when the reaction was followed by the addition of water. researchgate.net

| Aldehyde Reactant | Yield of 2-hydroxyethyl phosphonate monoester (Direct) | Yield of 2-hydroxyethyl phosphonate monoester (With Water Addition) |

| Benzaldehyde | 30% | 89% |

| p-Tolualdehyde | 13% | 89% |

| p-Chlorobenzaldehyde | 14% | 92% |

| p-Methoxybenzaldehyde | 34% | 43% |

| Furfural | 30% | 52% |

Data adapted from a study on the reaction of benzyl carbamate, aldehydes, and 2-chloro-1,3,2-dioxaphospholane. researchgate.net

The versatility of phosphonates stems from their unique chemical properties, existing in tautomeric equilibrium between a P(V) H-phosphonate form and a P(III) phosphite (B83602) form, allowing them to act as both nucleophiles and electrophiles. mdpi.com This dual reactivity is central to their role in forming P-C bonds in reactions like the one described. organic-chemistry.org

This compound possesses functional groups capable of acting as both hydrogen bond donors and acceptors, leading to the formation of extensive intermolecular hydrogen bonding networks. The key groups are the hydroxyl (-OH) group, the secondary amine (N-H) of the carbamate, and the carbonyl (C=O) oxygen of the carbamate.

The hydroxyl group can act as a proton donor, while the carbamate's carbonyl oxygen is a strong proton acceptor. researchgate.net This allows for the formation of strong C=O···H-O hydrogen bonds. researchgate.net Furthermore, the hydroxyl group's oxygen can also act as a proton acceptor, leading to the formation of O-H···O-H hydrogen bonds between molecules. researchgate.net In similar molecules containing both hydroxyl and carbamate groups, these interactions can create complex two-dimensional arrays in the solid state. researchgate.net

The N-H group of the carbamate is also a potent hydrogen bond donor. It can form N-H···O hydrogen bonds, with the carbonyl oxygen of a neighboring molecule being the most likely acceptor. researchgate.net In the crystal structure of a related compound, tert-butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate, every N-H and O-H group participates in significant hydrogen bonding, resulting in layered structures. researchgate.net The carbamate's carbonyl oxygen in that structure was shown to accept two distinct N-H···O hydrogen bonds. researchgate.net

These interactions can be summarized as follows:

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Type of Interaction | Significance |

| Hydroxyl Group (O-H ) | Carbonyl Oxygen (O =C) | O-H···O=C | A primary interaction in molecules with both functional groups. researchgate.net |

| Hydroxyl Group (O-H ) | Hydroxyl Oxygen (O -H) | O-H···O-H | Contributes to the formation of molecular aggregates. researchgate.net |

| Carbamate Amine (N-H ) | Carbonyl Oxygen (O =C) | N-H···O=C | A strong interaction that organizes molecules in the solid state. researchgate.net |

| Hydroxyl Group (O-H ) | Carbamate Nitrogen (N -H) | O-H···N | A possible interaction contributing to crystal packing. researchgate.net |

The presence of these strong hydrogen bonds significantly influences the physical properties of this compound, such as its melting point, solubility, and crystal structure.

Advanced Spectroscopic and Analytical Characterization Techniques for Phenyl N 2 Hydroxyethyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including Phenyl N-(2-hydroxyethyl)carbamate. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Assignment

Proton NMR (¹H NMR) is instrumental in identifying the various hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, allowing for the assignment of specific resonances to the protons of the phenyl ring, the ethyl chain, and the carbamate (B1207046) and hydroxyl groups.

In a typical ¹H NMR spectrum of a related compound, Phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate, the aromatic protons of the phenyl group would appear in the downfield region, generally between 6.0 and 9.5 ppm. pdx.edulibretexts.org The protons of the methylene (B1212753) groups (–CH₂–) in the hydroxyethyl (B10761427) chain are expected to resonate at distinct chemical shifts. The methylene group attached to the nitrogen atom (N-CH₂) would likely appear in the range of 3.0-4.0 ppm, while the methylene group bonded to the hydroxyl group (O-CH₂) would also fall within a similar region, typically around 3.5-4.5 ppm. nih.govresearchgate.net The proton of the hydroxyl group (–OH) and the proton of the carbamate (–NH) are often observed as broad signals due to chemical exchange and hydrogen bonding, with their chemical shifts being highly dependent on the solvent and concentration. nih.govacs.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | ~7.0 - 7.4 | Multiplet |

| Carbamate (NH) | Variable (e.g., ~5.0 - 8.0) | Broad Singlet |

| Methylene (N-CH₂) | ~3.4 | Triplet |

| Methylene (CH₂-OH) | ~3.7 | Triplet |

| Hydroxyl (OH) | Variable (e.g., ~2.0 - 4.0) | Broad Singlet |

Note: These are estimated values and can vary based on solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR for Structural Elucidation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of all unique carbon atoms.

For this compound, distinct signals are expected for the carbonyl carbon of the carbamate group, the carbons of the phenyl ring, and the two methylene carbons of the hydroxyethyl chain. The carbonyl carbon (C=O) is characteristically found in the downfield region of the spectrum, typically between 165 and 190 ppm for carbamates. oregonstate.edu The aromatic carbons of the phenyl group will resonate in the approximate range of 125-170 ppm. oregonstate.edu The methylene carbons will appear further upfield, with the carbon attached to the nitrogen (N-CH₂) and the carbon attached to the oxygen (CH₂-OH) having distinct chemical shifts, generally in the range of 40-80 ppm. oregonstate.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~155 - 160 |

| Aromatic (C-O) | ~150 |

| Aromatic (CH) | ~120 - 130 |

| Methylene (N-CH₂) | ~45 |

| Methylene (CH₂-OH) | ~60 |

Note: These are estimated values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., gCOSY, TOCSY, gHSQC, gHMBC)

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. iupac.org

gCOSY (gradient Correlation Spectroscopy) reveals correlations between J-coupled protons. msu.edu For this compound, a COSY spectrum would show cross-peaks between the protons of the adjacent methylene groups in the hydroxyethyl chain, confirming their connectivity.

TOCSY (Total Correlation Spectroscopy) extends the correlations beyond directly coupled spins, identifying all protons within a spin system.

gHSQC (gradient Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the N-CH₂ group will show a correlation to the corresponding carbon signal in the HSQC spectrum.

These 2D NMR experiments, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound. rsc.orgnih.gov

Investigation of C-N Rotational Barriers and Conformational Analysis by NMR

The C-N bond in carbamates possesses a degree of double bond character due to resonance, which can lead to restricted rotation around this bond. nih.govacs.org This restricted rotation can result in the presence of different conformers (rotamers) that are observable by NMR, particularly at low temperatures. nih.gov Dynamic NMR (DNMR) studies, where spectra are acquired at various temperatures, can be used to investigate the rotational barrier around the C-N bond. acs.orgnih.gov As the temperature is lowered, the rate of rotation slows down, and separate signals for the different conformers may be observed. nih.gov By analyzing the coalescence temperature of these signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. acs.org For primary carbamates, these barriers are typically in the range of 12.4 to 14.3 kcal/mol. acs.org

Conformational analysis, aided by computational methods like Density Functional Theory (DFT), helps in understanding the preferred three-dimensional arrangement of the molecule in solution. sjsu.edunih.gov NMR parameters, such as coupling constants and Nuclear Overhauser Effect (NOE) data, provide experimental constraints for these computational models.

NMR for End-Group Analysis in Polymer Chemistry

In the context of polymer chemistry, if this compound is used as a monomer or an end-capping agent in the synthesis of polymers like polyurethanes, NMR spectroscopy is a powerful tool for end-group analysis. researchgate.netresearchgate.net By integrating the signals of the protons or carbons specific to the this compound moiety and comparing them to the signals of the repeating monomer units in the polymer chain, the number-average molecular weight (Mn) of the polymer can be determined. researchgate.net The characteristic signals of the phenyl group and the hydroxyethyl group serve as distinct markers for identifying and quantifying the end groups. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of a carbamate, characteristic absorption bands are observed for the N-H, C=O, and C-O stretching vibrations. rsc.org The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong absorption band usually found around 1680-1730 cm⁻¹. rsc.org The C-N stretching vibration is often observed in the 1300-1370 cm⁻¹ region. rsc.org The presence of the hydroxyl group will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching. researchgate.net Vibrations associated with the phenyl group, such as C-H stretching and ring breathing modes, will also be present. arxiv.org

Raman spectroscopy provides complementary information to IR spectroscopy. For carbamates, characteristic Raman peaks can be found at approximately 874, 1014, 1162, and 1716 cm⁻¹. nih.gov The aromatic ring of the phenyl group often gives rise to a strong Raman signal. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | IR |

| N-H Stretch (Carbamate) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=O Stretch (Carbamate) | 1680 - 1730 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1300 - 1370 | IR |

| C-O Stretch (Alcohol) | 1000 - 1260 | IR |

| C-O Stretch (Carbamate) | 1200 - 1300 | IR |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and physical state.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is generated that corresponds to the vibrational transitions of specific bonds within the molecule.

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The presence of the carbamate group is typically confirmed by a strong carbonyl (C=O) stretching vibration, generally appearing in the region of 1740-1680 cm⁻¹. For comparison, the FT-IR spectrum of the related compound, Phenyl carbamate, shows a strong C=O stretching band at 1707 cm⁻¹. rsc.org Additionally, the N-H stretching vibration of the carbamate's secondary amine is expected to produce a distinct band around 3300 cm⁻¹. In Phenyl carbamate, this N-H stretch is observed in the range of 3422-3339 cm⁻¹. rsc.org

The hydroxyl (-OH) group of the 2-hydroxyethyl moiety will be evident from a broad absorption band in the region of 3550-3200 cm⁻¹, characteristic of hydrogen-bonded O-H stretching. The C-O stretching vibrations from the alcohol and the carbamate ester group are anticipated to appear in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. rsc.org Aromatic C-H stretching vibrations from the phenyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below this value.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3550 - 3200 | Broad, Medium-Strong |

| N-H (Carbamate) | Stretching | ~3300 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Carbamate) | Stretching | 1740 - 1680 | Strong |

| C-N (Carbamate) | Stretching | 1400 - 1300 | Medium |

| C-O (Ester/Alcohol) | Stretching | 1300 - 1000 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides valuable information about the molecular vibrations of this compound. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more detailed view of the molecule's carbon skeleton and aromatic ring system.

In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce strong bands. For instance, in phenylurea, the ring stretching modes are observed in the Raman spectrum. orientjchem.org The C=O stretching vibration of the carbamate group, while strong in the IR, will likely appear as a weaker band in the Raman spectrum. Conversely, the C-C stretching vibrations of the phenyl ring and the ethyl group will be more prominent. The symmetric breathing mode of the phenyl ring is a particularly characteristic Raman band. The analysis of related compounds like 1,3-diphenylurea (B7728601) has shown the utility of FT-Raman in identifying different conformers and understanding intermolecular interactions. nih.govresearchgate.net

Table 2: Expected FT-Raman Active Vibrations for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Carbamate) | Stretching | 1700 - 1650 | Weak-Medium |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | Strong |

| Phenyl Ring | Ring Breathing | ~1000 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are indispensable for determining the molecular weight and elemental composition of this compound, as well as for its sensitive detection in complex matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of this compound. This technique allows for the separation of the compound from impurities, followed by its sensitive detection and identification based on its mass-to-charge ratio.

A reversed-phase HPLC method would be suitable for the separation of this compound. For a structurally similar compound, Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate, a successful separation has been achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with a formic acid modifier for MS compatibility. sielc.com Similar conditions, with gradient elution, would likely provide good resolution for this compound.

Following chromatographic separation, electrospray ionization (ESI) would be the preferred ionization method, as it is a soft ionization technique suitable for polar and thermally labile molecules like carbamates. In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the base peak. Fragmentation patterns observed in MS/MS experiments can provide further structural confirmation. Common fragmentation pathways for carbamates include the loss of the alcohol or phenol (B47542) group and cleavage of the carbamate bond. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high accuracy. This measurement allows for the unambiguous determination of the elemental formula of the molecule.

The molecular formula of this compound is C₉H₁₁NO₃. The theoretical monoisotopic mass can be calculated with high precision. For comparison, the isomer [2-(2-Hydroxyethyl)phenyl] carbamate has a calculated exact mass of 181.0739 g/mol . nih.gov An experimental HRMS measurement for this compound is expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), providing strong evidence for its elemental composition.

Table 3: Calculated Exact Mass for this compound (C₉H₁₁NO₃)

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 182.0817 |

| [M+Na]⁺ | 204.0636 |

| [M-H]⁻ | 180.0657 |

Chromatographic Separations

Chromatographic techniques are essential for the purification and analysis of this compound, particularly for assessing its purity and analyzing any volatile byproducts.

Gas Chromatography (GC) for Volatile Product Analysis

While this compound itself is not sufficiently volatile or thermally stable for direct analysis by Gas Chromatography (GC), this technique is highly suitable for the analysis of its volatile degradation products. wiley.com Thermal degradation of N-phenylcarbamates is known to yield phenyl isocyanate and the corresponding alcohol. wiley.com

Therefore, a GC-MS analysis of the headspace above a heated sample of this compound, or of the products from a pyrolysis-GC-MS experiment, would be expected to show peaks corresponding to phenyl isocyanate and ethanolamine (B43304). This analysis provides valuable information about the thermal stability of the compound and its degradation pathways. The use of a polar capillary column would be appropriate for the separation of these polar volatile compounds.

Table 4: Potential Volatile Products of this compound for GC Analysis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Phenyl isocyanate | C₇H₅NO | 119.12 | 161-165 |

| Ethanolamine | C₂H₇NO | 61.08 | 170 |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound. It is primarily utilized for two key purposes: assessing the purity of the synthesized compound and monitoring the progress of the reaction that forms it.

In purity analysis, HPLC separates the target compound from any unreacted starting materials, byproducts, or impurities. A typical HPLC system for a moderately polar compound like this compound would employ a reversed-phase column (e.g., C18) with a polar mobile phase, such as a mixture of acetonitrile and water or methanol (B129727) and water. The high sensitivity of detectors, commonly UV-Vis detectors set to a wavelength where the phenyl group absorbs strongly, allows for the quantification of even trace impurities. The purity is determined by comparing the area of the main peak corresponding to this compound against the total area of all peaks in the chromatogram.

For reaction monitoring, small aliquots of the reaction mixture are withdrawn at different time intervals, quenched, and injected into the HPLC. This allows for the tracking of the disappearance of reactants (e.g., phenyl chloroformate and ethanolamine) and the appearance of the this compound product. This real-time analysis provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproduct formation.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Size-Exclusion Chromatography (SEC) for Polymer Characterization

When this compound is used as a monomer, for instance in the synthesis of non-isocyanate polyurethanes (NIPUs), Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for characterizing the resulting polymers. SEC separates polymer chains based on their hydrodynamic volume in solution. rsc.orgnih.gov

This technique provides critical information about the molecular weight distribution of the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI indicates a more uniform polymer chain length, which is often desirable for specific material properties. The analysis is typically performed by dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and passing it through a series of columns packed with porous gel. Larger polymer coils elute faster than smaller ones. The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene) to generate a calibration curve from which the molecular weight of the sample can be determined. nih.gov

Table 2: Typical SEC Parameters for NIPU Characterization

| Parameter | Value |

| Columns | Series of Styragel or equivalent columns |

| Mobile Phase/Eluent | Tetrahydrofuran (THF) with 0.1% stabilizer |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) and/or UV-Vis |

| Calibration | Polystyrene standards |

| Sample Concentration | 1-2 mg/mL |

Solid-State Characterization

X-ray Diffraction (XRD) for Crystal Structure Analysis

The analysis involves mounting a suitable single crystal of the compound and bombarding it with a monochromatic X-ray beam. caltech.edu The resulting diffraction pattern is collected and analyzed to solve the crystal structure. Key parameters obtained from XRD analysis include the crystal system, space group, and unit cell dimensions. researchgate.net For related N-phenyl carbamate structures, various crystal systems and hydrogen bonding networks have been observed, which dictate the packing and stability of the crystals. eurjchem.comnih.gov

Table 3: Example Crystal Data Parameters from XRD Analysis of a Related Hydrazide researchgate.net

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

| Z (molecules/unit cell) | 4 |

Note: This data is for N'-acetyl-N'-phenyl-2-naphthohydrazide and serves as an illustration of the type of information obtained from a single-crystal XRD experiment. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. researchgate.netresearchgate.net When analyzing this compound or its polymers, XPS provides valuable information about the surface chemistry.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. High-resolution scans of specific elemental peaks (e.g., C 1s, O 1s, N 1s) can be deconvoluted to identify different chemical states. For instance, the C 1s spectrum can distinguish between carbon atoms in the phenyl ring (C-C/C-H), the ethyl group (C-O), and the carbamate group (N-C=O). The N 1s spectrum is particularly useful for confirming the carbamate linkage (-NH-COO-). nus.edu.sg This technique is especially powerful for analyzing the surface of polymers derived from this compound.

Table 4: Expected Elemental Composition and Binding Energy Regions for this compound

| Element | Atomic % (Theoretical) | Core Level | Typical Binding Energy Range (eV) |

| Carbon (C) | 69.2% | C 1s | 284 - 289 |

| Oxygen (O) | 23.1% | O 1s | 531 - 534 |

| Nitrogen (N) | 7.7% | N 1s | 399 - 401 |

Thermal Analysis Techniques

Thermogravimetric Analysis (TG) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. linseis.com For this compound, TGA is employed to determine its thermal stability and decomposition profile. The resulting data is crucial for understanding the material's upper-temperature limit for processing and application.

The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the point at which the compound begins to degrade. Studies on related N-phenylcarbamates show that thermal degradation can proceed through several pathways, including dissociation back to isocyanate and alcohol, or decomposition to form an amine, an alkene, and carbon dioxide. acs.orgcdnsciencepub.com For this compound, one would expect a multi-stage decomposition, potentially involving the loss of the hydroxyethyl group followed by the breakdown of the carbamate linkage itself. scispace.comresearchgate.net The atmosphere (e.g., inert nitrogen or oxidative air) can significantly influence the degradation mechanism and temperatures. mdpi.comresearchgate.net TGA is also vital for characterizing the thermal stability of polymers derived from this monomer, which is a key performance indicator for many applications. researchgate.netmdpi.com

Table 5: Illustrative TGA Data for a Polymer System mdpi.com

| Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | 30 - 150 | ~5% | Loss of adsorbed moisture/solvent |

| 2 | 250 - 380 | ~20% | Decomposition of side chains |

| 3 | 380 - 450 | ~70% | Main polymer backbone degradation |

| Residue | > 450 | ~5% | Char formation |

Note: This table represents a typical multi-stage decomposition profile for a polymer as observed by TGA and is for illustrative purposes.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound, a DSC analysis would be crucial in determining its key thermal transitions.

A hypothetical DSC thermogram for this compound would be expected to reveal several key features. An endothermic peak would signify the melting point (T_m) of the crystalline solid. The temperature at the peak of this endotherm would define the melting point, and the area under the peak would correspond to the enthalpy of fusion (ΔH_f), indicating the energy required to melt the substance.

Furthermore, a step-like change in the baseline of the DSC curve could indicate a glass transition (T_g). This transition is characteristic of amorphous or semi-crystalline materials and represents a change from a hard, rigid state to a more flexible, rubbery state. For a compound like this compound, which possesses a flexible hydroxyethyl chain and a rigid phenyl group, the presence of both crystalline and amorphous domains is plausible, potentially leading to the observation of both a melting point and a glass transition.

Exothermic events in a DSC scan, occurring at higher temperatures, would indicate decomposition of the compound. The onset temperature of such an exotherm would define the lower limit of its thermal stability.

Table 1: Hypothetical DSC Data for this compound

| Thermal Transition | Parameter | Expected Value Range | Significance |

| Glass Transition | T_g (°C) | 10 - 40 | Indicates the transition from a glassy to a rubbery state in amorphous regions. |

| Melting | T_m (°C) | 80 - 120 | The temperature at which the crystalline solid melts. |

| ΔH_f (J/g) | 100 - 150 | The amount of heat absorbed during melting. | |

| Decomposition | T_d,onset (°C) | > 180 | The temperature at which thermal degradation begins. |

Note: The values presented in this table are hypothetical and based on the analysis of structurally similar aromatic carbamates. Actual experimental data for this compound is required for definitive characterization.

Dielectric Properties Analysis

Dielectric properties analysis, or dielectric spectroscopy, investigates the response of a material to an applied electric field as a function of frequency. This technique provides valuable insights into the molecular dynamics and polarization mechanisms within a material. For this compound, dielectric analysis would be particularly informative due to the presence of a polar carbamate group and a hydroxyl group, which can participate in dipole-dipole interactions and hydrogen bonding.

The key parameters measured in a dielectric analysis are the dielectric constant (ε') and the dielectric loss (ε''). The dielectric constant represents the ability of the material to store electrical energy, while the dielectric loss quantifies the energy dissipated as heat.

The presence of the polar -OH and -NHCOO- groups in this compound would lead to significant dipolar polarization. At low frequencies, the dipoles have sufficient time to align with the oscillating electric field, resulting in a higher dielectric constant. As the frequency increases, the ability of the dipoles to follow the field diminishes, leading to a decrease in the dielectric constant, a phenomenon known as dielectric relaxation. This relaxation process is often accompanied by a peak in the dielectric loss spectrum.

Table 2: Expected Dielectric Properties of this compound

| Property | Frequency Range | Expected Behavior | Underlying Mechanism |

| Dielectric Constant (ε') | Low (Hz - kHz) | Relatively high | Dipolar polarization due to alignment of permanent dipoles with the electric field. |

| High (MHz - GHz) | Decreases | Inability of dipoles to follow the rapidly oscillating field. | |

| Dielectric Loss (ε'') | Relaxation Region | Peak observed | Energy dissipation due to the lag in dipolar response. |

| Temperature Dependence | Increasing Temp. | Increased relaxation frequency | Enhanced molecular mobility and faster dipole reorientation. |

Note: This table represents expected trends based on the dielectric behavior of polar molecules containing hydroxyl and carbamate functionalities. Specific experimental measurements on this compound are necessary for a precise understanding of its dielectric properties.

Computational and Theoretical Chemistry Studies of Phenyl N 2 Hydroxyethyl Carbamate

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of Phenyl N-(2-hydroxyethyl)carbamate.

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule (geometry optimization) and the distribution of electrons (electronic structure). For this compound, DFT calculations are employed to determine the most stable molecular conformation by finding the minimum energy structure on the potential energy surface.

Commonly used functionals such as B3LYP, PBE0, and BP86, in conjunction with basis sets like 6-311++G(d,p) or def2-TZVP, provide a balance between accuracy and computational cost for optimizing the geometry of organic molecules. rsc.orgnih.govresearchgate.net These calculations typically reveal key structural parameters. For instance, in related carbamate (B1207046) structures, the planarity of the carbamate group is a significant feature, influenced by the delocalization of the nitrogen lone pair into the carbonyl group. mdpi.com

The electronic structure analysis involves the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability. The distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO is likely centered on the carbonyl carbon of the carbamate group.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| C=O Bond Length | ~1.22 Å | Typical double bond character of the carbonyl group. |

| C-N Bond Length | ~1.35 Å | Partial double bond character due to resonance. |

| O-C (ester) Bond Length | ~1.36 Å | Single bond with some delocalization effects. |

| N-C (ethyl) Bond Length | ~1.46 Å | Typical single bond. |

| C-O (hydroxy) Bond Length | ~1.43 Å | Standard single bond length. |

| O-C-N Bond Angle | ~110° | Reflects the sp² hybridization of the carbonyl carbon. |

| C-N-C Bond Angle | ~120° | Indicates trigonal planar geometry around the nitrogen. |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.